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Compound of Interest

Compound Name: 4-tert-Butylbenzo-15-crown-5

CAS No.: 15196-73-3

Cat. No.: B098266

Get Quote

4-tert-Butylbenzo-15-crown-5 is a macrocyclic polyether, a member of the crown ether family

renowned for their ability to selectively bind cations. The structure consists of a benzoquinone

unit fused to a 15-membered crown ether ring, with a tert-butyl group substituting the benzene

ring at the 4-position. This lipophilic tert-butyl group enhances the molecule's solubility in

nonpolar media and its compatibility with polymeric membranes used in ion-selective

electrodes.[1] The precise characterization of this molecule is paramount for its applications in

supramolecular chemistry, phase-transfer catalysis, and analytical sensing, where its purity and

structural integrity directly influence its host-guest complexation capabilities. This guide

provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data that define 4-tert-Butylbenzo-15-crown-5, offering insights for

researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-tert-
Butylbenzo-15-crown-5 in solution. It provides detailed information about the chemical

environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms.
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¹H NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the

molecule. The spectrum is characterized by three main regions: the aliphatic protons of the tert-

butyl group, the aromatic protons on the benzene ring, and the methylene protons of the

polyether ring.

Causality Behind the Signals:

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group experience identical

magnetic environments, resulting in a sharp, intense singlet. Its upfield chemical shift is

characteristic of aliphatic protons shielded from deshielding effects.

Aromatic Protons: The three protons on the substituted benzene ring exhibit a splitting

pattern dictated by their positions relative to each other and the substituents. The electron-

donating nature of the ether oxygens and the tert-butyl group influences their chemical shifts.

Crown Ether Protons: The sixteen protons of the polyether chain (-OCH₂CH₂O-) produce a

series of complex, overlapping multiplets in the 3.6-4.2 ppm region. This complexity arises

from the protons on adjacent carbons splitting each other's signals (vicinal coupling) and the

fact that protons on the same carbon can be chemically non-equivalent due to the ring's

conformation. Data from the parent compound, benzo-15-crown-5, shows these protons as

multiplets around 3.7-4.1 ppm.[2][3]

Data Summary: ¹H NMR of 4-tert-Butylbenzo-15-crown-5

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.30 Singlet 9H -C(CH₃)₃

~6.8-7.0 Multiplet 3H Aromatic CH

~3.7-4.2 Multiplet 16H -O-CH₂-CH₂-O-

Note: Exact chemical shifts can vary slightly based on the solvent and concentration.

Structural Correlation Diagram: ¹H NMR
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Caption: Correlation of ¹H NMR signals with molecular structure.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to

the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, where each

unique carbon appears as a single line.

Causality Behind the Signals:

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the

three equivalent methyl carbons.

Aromatic Carbons: Six signals are anticipated for the six carbons of the benzene ring. The

two carbons bonded to the ether oxygens are shifted significantly downfield (~149 ppm in the

parent compound) due to the deshielding effect of oxygen.[2] The other four carbons will

have shifts determined by their position relative to the tert-butyl and crown ether

substituents.

Crown Ether Carbons: The eight methylene carbons in the polyether ring will appear in the

aliphatic region, typically between 68 and 71 ppm, consistent with data for benzo-15-crown-

5.[4][5]

Data Summary: ¹³C NMR of 4-tert-Butylbenzo-15-crown-5

Chemical Shift (δ) ppm Assignment

~31.5 -C(CH₃)₃

~34.0 -C(CH₃)₃

~68-72 -O-CH₂-CH₂-O- (multiple peaks)

~112-149 Aromatic CH and C-O (multiple peaks)

Note: These are predicted shifts based on related structures. The aromatic region will contain 6

distinct peaks.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 4-tert-Butylbenzo-15-crown-5 in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to optimize magnetic field homogeneity.

Data Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

Data Acquisition (¹³C): Acquire a proton-decoupled spectrum. This requires a larger number

of scans than ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift

scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared

radiation at specific frequencies corresponds to the stretching and bending of chemical bonds,

providing a fingerprint of the functional groups present.

Causality Behind the Signals: The IR spectrum of 4-tert-Butylbenzo-15-crown-5 is dominated

by absorptions from the ether linkages, the aromatic ring, and the aliphatic groups.

C-O-C Stretching: The most characteristic feature of crown ethers is the strong, broad

absorption band for the C-O-C (ether) stretching vibrations. This typically appears in the

1100-1300 cm⁻¹ region. For benzo-crown ethers, two distinct bands are often observed: an

aromatic-aliphatic ether stretch (Ar-O-C) around 1260 cm⁻¹ and an aliphatic-aliphatic ether

stretch (C-O-C) around 1130 cm⁻¹.[6][7]

C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹,

while aliphatic C-H stretches (from the tert-butyl and crown ether methylene groups) are

observed as stronger bands just below 3000 cm⁻¹.[8]
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Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are

characteristic of the carbon-carbon double bond stretching within the benzene ring.

Data Summary: Key IR Absorptions for 4-tert-Butylbenzo-15-crown-5

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Weak-Medium Aromatic C-H Stretch

2960-2850 Strong Aliphatic C-H Stretch

~1600, ~1500 Medium Aromatic C=C Stretch

~1260 Strong Asymmetric Ar-O-C Stretch

~1130 Strong Symmetric C-O-C Stretch

Vibrational Modes Diagram

4-tert-Butylbenzo-15-crown-5 Structure

Characteristic Vibrational Modes (IR)

Aromatic Ring
-C(CH₃)₃ Group

-O-CH₂-CH₂-O- Chain

C-H Stretch (Aromatic)
~3050 cm⁻¹

 gives rise to

C-H Stretch (Aliphatic)
~2950 cm⁻¹

 gives rise to

C=C Stretch (Aromatic)
~1500-1600 cm⁻¹

 gives rise to

C-O-C Stretch (Ether)
~1130-1260 cm⁻¹

 gives rise to

Click to download full resolution via product page
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Caption: Key functional groups and their corresponding IR vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a

background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid 4-tert-Butylbenzo-15-crown-5
powder onto the crystal.

Pressure Application: Use the pressure clamp to ensure firm contact between the sample

and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Processing: The instrument software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. Under ionization, the molecule can also break apart into

characteristic fragments, providing further structural clues.

Expected Mass Spectrum: The molecular formula of 4-tert-Butylbenzo-15-crown-5 is

C₁₈H₂₈O₅.[9] Its monoisotopic mass is 324.1937 Da.

Molecular Ion (M⁺): In techniques like electron ionization (EI), a peak corresponding to the

intact molecule with one electron removed (the molecular ion) is expected at a mass-to-

charge ratio (m/z) of 324.

Adduct Ions: In softer ionization techniques like electrospray ionization (ESI), protonated

([M+H]⁺ at m/z 325) or sodiated ([M+Na]⁺ at m/z 347) adducts are commonly observed,

reflecting the cation-binding ability of the crown ether.[10]
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Fragmentation Pattern: Ethers can undergo fragmentation through several pathways. The

most common are alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen) and

cleavage of C-O bonds.[11][12] For 4-tert-Butylbenzo-15-crown-5, fragmentation of the

polyether chain is expected, leading to a series of peaks separated by 44 Da, corresponding

to the loss of ethylene oxide (-CH₂CH₂O-) units. Loss of the tert-butyl group (a loss of 57 Da)

is also a probable fragmentation pathway.

Data Summary: Predicted Mass Spectrometry Peaks

m/z Assignment Ionization Mode

324 [M]⁺ EI

325 [M+H]⁺ ESI (+)

347 [M+Na]⁺ ESI (+)

267 [M - C₄H₉]⁺ EI/ESI

Series [M - n(C₂H₄O)]⁺ EI/ESI

Fragmentation Pathway Diagram

[C₁₈H₂₈O₅]⁺˙
m/z = 324

[M - C₄H₉]⁺
m/z = 267- •C(CH₃)₃

[M - C₂H₄O]⁺˙
m/z = 280

- C₂H₄O
[M - 2(C₂H₄O)]⁺˙

m/z = 236
- C₂H₄O

Click to download full resolution via product page

Caption: A simplified fragmentation pathway for 4-tert-Butylbenzo-15-crown-5.

Experimental Protocol: Mass Spectrometry (ESI)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Ionization: Apply a high voltage to the emitter tip to generate a fine spray of charged

droplets. As the solvent evaporates, ions ([M+H]⁺, [M+Na]⁺) are formed.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and the signal is processed to generate the

mass spectrum.

References
Sousa, C., Freire, C., & de Castro, B. (2003). Synthesis and Characterization of Benzo-15-

Crown-5 Ethers with Appended N2O Schiff Bases. Molecules, 8(12), 894-900. [Link][6][7][13]

Glushko, V. N., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its

Functional Derivatives. Oriental Journal of Chemistry, 33(4), 1689-1697. [Link][2][5]

PubChem. (n.d.). 4-tert-Butylbenzo-15-crown-5. National Center for Biotechnology

Information. [Link][9][10][14]

MySkinRecipes. (n.d.). 4-tert-Butylbenzo-15-crown-5. [Link][1]

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link][8]

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers.

YouTube. [Link][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.mdpi.com/1420-3049/8/12/894
https://www.mdpi.com/1420-3049/8/12/894
https://pmc.ncbi.nlm.nih.gov/articles/PMC6146890/
https://www.researchgate.net/publication/244759638_Synthesis_and_Characterization_of_Benzo-15-Crown-5_Ethers_with_Appended_N2O_Schiff_Bases
https://www.orientjchem.org/vol33no4/production-of-macrocyclic-polyether-benzo-15-crown-5-and-its-functional-derivatives/
http://www.orientjchem.org/vol33no4/production-of-macrocyclic-polyether-benzo-15-crown-5-and-its-functional-derivatives/
https://pdfs.semanticscholar.org/b51a/f8ea474d0af96f177b715496bb21428a1508.pdf
https://www.benchchem.com/product/b098266/docs?utm_src=pdf-body#introduction-the-molecular-architecture-and-analytical-significance
https://pubchem.ncbi.nlm.nih.gov/compound/601053
https://pubchem.ncbi.nlm.nih.gov/compound/4-tert-Butylbenzo-15-crown-5
https://pubchemlite.lcsb.uni.lu/e/compound/601053
https://pubchem.ncbi.nlm.nih.gov/compound/601053
https://www.benchchem.com/product/b098266/docs?utm_src=pdf-body#introduction-the-molecular-architecture-and-analytical-significance
https://www.myskinrecipes.com/shop/p/4-tert-butylbenzo-15-crown-5-15196-73-3
https://www.myskinrecipes.com/shop/en/chelating-agents/141794-4-tert-butylbenzo-15-crown-5.html
https://www.chemie.uni-regensburg.de/OC/limbach/teaching/IR_E.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Mass_Spectrometry/Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.youtube.com/watch?v=1Ld2nIoXg2Y
https://m.youtube.com/watch?v=J1RgORRD1zo
https://www.benchchem.com/product/b098266?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 4-tert-Butylbenzo-15-crown-5 [myskinrecipes.com]

2. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives –
Oriental Journal of Chemistry [orientjchem.org]

3. Benzo-15-crown-5(14098-44-3) 1H NMR spectrum [chemicalbook.com]

4. Benzo-15-crown-5(14098-44-3) 13C NMR spectrum [chemicalbook.com]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6. mdpi.com [mdpi.com]

7. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff
Bases - PMC [pmc.ncbi.nlm.nih.gov]

8. uanlch.vscht.cz [uanlch.vscht.cz]

9. 4-tert-Butylbenzo-15-crown-5 | C18H28O5 | CID 601053 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. PubChemLite - 4-tert-butylbenzo-15-crown-5 (C18H28O5) [pubchemlite.lcsb.uni.lu]

11. chem.libretexts.org [chem.libretexts.org]

12. m.youtube.com [m.youtube.com]

13. researchgate.net [researchgate.net]

14. 4-tert-Butylbenzo-15-crown-5 | C18H28O5 | CID 601053 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Molecular Architecture and Analytical
Significance]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098266/docs#introduction-the-molecular-
architecture-and-analytical-significance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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